Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

Description

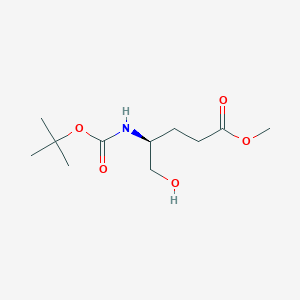

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate (CAS: 126587-35-7) is a chiral building block widely used in organic synthesis and medicinal chemistry. Its structure features a Boc-protected amino group at the 4th position, a hydroxyl group at the 5th position, and a methyl ester terminus (Fig. 1). The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses. This compound is particularly valuable in peptide and heterocycle synthesis due to its stereochemical integrity (S-configuration) and functional versatility .

Properties

IUPAC Name |

methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJJSKMYILGAM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 4-Oxopentanoate

The ketone precursor is synthesized via oxidation of methyl 4-hydroxypentanoate or via Friedel-Crafts acylation. For example:

Reductive Amination with Boc Protection

The ketone reacts with tert-butyl carbamate (Boc-NH2) under reductive conditions:

-

Reagents : Sodium triacetoxyborohydride (STAB) in THF with acetic acid, as used in FabA inhibitor synthesis.

-

Conditions : Room temperature, nitrogen atmosphere.

-

Outcome : Forms the Boc-protected amine with racemic stereochemistry.

Example Protocol

Stereochemical Resolution

To achieve the (S)-configuration:

-

Chiral auxiliaries : Use (R)- or (S)-Binap ligands in asymmetric hydrogenation.

-

Enzymatic resolution : Hydrolyze racemic mixtures with lipases.

Hydroxyl Group Introduction

The 5-position ketone (from Step 2.1) is reduced to a hydroxyl:

Route 2: Glutamic Acid Derivatization

L-Glutamic acid serves as a chiral starting material, leveraging its native (S)-configuration.

Boc Protection of L-Glutamic Acid

Methyl Ester Formation

-

React Boc-Glu-OH with methanol and thionyl chloride to form Boc-Glu(OMe)-OMe.

-

Partial hydrolysis with LiOH selectively removes the γ-methyl ester, yielding Boc-Glu(OMe)-OH.

γ-Carboxyl Reduction

Convert the γ-carboxyl to a hydroxymethyl group:

-

Activation : Treat Boc-Glu(OMe)-OH with SOCl2 to form acyl chloride.

-

Reduction : Use LiAlH4 to reduce acyl chloride to -CH2OH.

Caution : LiAlH4 may overreduce esters; mitigate via low temperatures (-78°C).

Final Esterification

Remethylate the α-carboxyl if necessary:

Route 3: Asymmetric Synthesis via Chiral Epoxide Opening

This method ensures stereochemical fidelity through epoxide intermediates.

Epoxide Synthesis

-

Oxidize methyl 4-pentenoate with mCPBA to form epoxide.

-

Isolate the trans-epoxide via chromatography.

Epoxide Opening with Boc-Amine

-

React epoxide with Boc-NH2 in the presence of BF3·OEt2.

-

Stereoselectivity : Anti-opening ensures (S)-configuration.

Hydroxyl Group Formation

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Starting Material | Ketone | Glutamic acid | Epoxide |

| Stereocontrol | Requires resolution | Inherited from L-Glu | Built-in via epoxide opening |

| Steps | 3–4 | 4–5 | 3–4 |

| Yield (Estimated) | 30–40% | 25–35% | 40–50% |

| Key Challenge | Racemization | Selective reduction | Epoxide synthesis |

Experimental Optimization and Troubleshooting

Reductive Amination Improvements

Ester Reduction Selectivity

-

Alternative reagents : Use DIBAL-H for partial ester reduction, preserving methyl esters.

Chromatography Conditions

Scalability and Industrial Relevance

Route 3 offers the best scalability due to:

-

Catalytic steps : Asymmetric epoxide opening avoids stoichiometric chiral auxiliaries.

-

High atom economy : Minimal protecting group manipulations.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Peptide Synthesis

Overview:

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate serves as a crucial building block in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection during the synthesis of peptides, making it a valuable intermediate in the pharmaceutical industry.

Case Study:

In a study focused on developing novel peptide-based therapeutics, researchers utilized this compound to synthesize various peptide sequences that exhibited enhanced biological activity. The incorporation of this compound improved yield and purity in the final products, demonstrating its effectiveness as a building block in complex peptide synthesis .

Biochemical Research

Overview:

This compound is employed in biochemical studies to investigate enzyme activity and protein interactions. Its structural features allow researchers to explore biological processes at a molecular level.

Case Study:

Research involving enzyme kinetics demonstrated that this compound could be used to probe the active sites of specific enzymes. By modifying the compound's structure, scientists were able to observe changes in enzyme activity, providing insights into enzyme mechanisms and potential inhibitors .

Overview:

Due to its chiral nature, this compound is an excellent candidate for asymmetric synthesis. This feature is crucial for producing enantiomerically pure compounds in organic chemistry.

Case Study:

In a synthetic route aimed at producing chiral intermediates, researchers successfully utilized this compound as a catalyst in asymmetric reactions. The resulting products showed high enantiomeric excess, highlighting its utility in chiral catalysis .

Clinical Applications

Overview:

Emerging research explores the potential clinical applications of this compound, particularly in treating metabolic disorders.

Case Study:

A study investigating metabolic pathways indicated that this compound could modulate specific biochemical pathways involved in metabolic disorders. Preliminary results suggest that it may offer therapeutic benefits in conditions such as diabetes and obesity .

Mechanism of Action

The mechanism of action of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Figure 1: Structure of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

O

||

CH3O-C-CH2-CH(OH)-CH(NHBoc)-CH3

Comparison with Similar Compounds

The compound is compared to structurally or functionally related derivatives, focusing on chain length , substituents , stereochemistry , and applications .

Table 1: Key Structural and Functional Comparisons

Stereochemical Variations

- Methyl (4S)-4-Boc-amino-5-hydroxypentanoate (107d): The 4S-configuration (vs. highlights its low turnover number (TTN) in TsaC enzyme assays compared to aromatic substrates, indicating reduced compatibility with linear aliphatic substrates .

- BOC-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)-pentanoic acid: The 3S,4S stereochemistry and indolyl substituent enhance binding to biological targets, such as serotonin receptors, making it relevant in CNS drug discovery .

Functional Group Modifications

- Halogenated Derivatives (e.g., AS131439, AS104492) : Replacement of the C5 hydroxyl with bromine or iodine introduces electrophilic reactivity, enabling Suzuki-Miyaura or Ullmann couplings. These derivatives are critical for synthesizing radiolabeled probes or bioactive molecules .

- Nitro-Substituted Analogs (e.g., Ethyl 4,4-dinitro-5-hydroxypentanoate): Nitro groups enhance electron-withdrawing properties, useful in explosives or as intermediates for reduction to amines .

Chain Length and Backbone Alterations

- Methyl (3S)-3-Boc-amino-4-hydroxybutanoate (107c): A shorter (C4) backbone reduces steric hindrance, favoring ring-closing reactions in lactam synthesis .

- Cyclohexane-Ring Derivatives (e.g., Methyl cis-4-Boc-amino-cyclohexanecarboxylate): Incorporation of a cyclohexane ring introduces rigidity, improving selectivity in receptor binding .

Biological Activity

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a β-amino acid derivative, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety. Its chemical structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a significant role in epigenetic regulation and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly alter its inhibitory potency against various HDAC isoforms .

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study 1 : A study published in the European Journal of Medicinal Chemistry investigated the compound's effect on various cancer cell lines, revealing an IC50 value in the low micromolar range against MIA PaCa-2 pancreatic cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

- Study 2 : Another research effort focused on the compound's impact on HDAC activity. The findings indicated that it selectively inhibited HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM, demonstrating significant selectivity compared to other isoforms .

- Study 3 : In a neuroprotective assay, this compound was tested for its ability to mitigate oxidative stress-induced cell death in neuronal cultures. Results showed a marked reduction in reactive oxygen species (ROS) levels, suggesting its potential as a neuroprotective agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| HDAC1 | 14 | Histone Deacetylase |

| HDAC3 | 67 | Histone Deacetylase |

| MIA PaCa-2 Cell Line | <10 | Pancreatic Cancer |

| Neuroprotection | N/A | Neuronal Cells |

Q & A

Q. What is the optimal methodology for synthesizing Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate?

The synthesis typically involves a multi-step approach:

- Boc Protection : The amine group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to prevent undesired side reactions during subsequent steps .

- Reduction and Coupling : Ethyl chloroformate and NaBH₄ are used for selective reduction of intermediates, as demonstrated in the synthesis of structurally similar Boc-protected compounds. THF/H₂O solvent systems and DIEA as a base facilitate coupling reactions .

- Purification : Column chromatography (e.g., AcOEt/hexane gradients) is critical for isolating high-purity products, supported by NMR and mass spectrometry (MS) validation .

Q. Why is the Boc group essential in the synthesis of this compound?

The Boc group serves dual roles:

- Protection : It shields the amine group during reactions involving acidic or nucleophilic conditions, ensuring regioselectivity in subsequent steps (e.g., ester hydrolysis or coupling) .

- Facilitation of Characterization : The Boc group’s stability under mild acidic conditions allows for controlled deprotection, enabling stepwise synthesis and characterization .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., δH 1.45–1.47 ppm for tert-butyl protons) and hydroxyl/amine group positions .

- Mass Spectrometry : FAB-MS or ESI-MS validates molecular weight (e.g., m/z 290 [MH⁺] for intermediates) .

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Auxiliaries : Use of (S)-configured starting materials or enantioselective catalysts ensures retention of stereochemistry at the 4-position .

- Reaction Optimization : Low-temperature conditions (-10°C) during key steps (e.g., ethyl chloroformate activation) minimize racemization .

- Validation : Polarimetry or chiral HPLC confirms enantiomeric excess (ee) >98% .

Q. What enzymatic systems are compatible with this compound, and how do they affect its stability?

- Dehydrogenase Compatibility : TsaC, a short-chain dehydrogenase, shows limited activity on linear substrates like 5-hydroxypentanoate derivatives due to its preference for aromatic substrates. This suggests enzymatic oxidation is less viable compared to chemical methods .

- Hydrolysis Sensitivity : The ester group may undergo enzymatic cleavage under basic or lipase-rich conditions, necessitating stability studies in biological matrices .

Q. How does chemical synthesis compare to enzymatic routes for producing 5-hydroxypentanoate derivatives?

- Chemical Synthesis : Advantages include scalability (e.g., via NaBH₄ reduction) and precise control over Boc protection/deprotection. Drawbacks include solvent waste and purification challenges .

- Enzymatic Routes : Monooxygenases (EC 1.14.13.-) can oxidize valerate to 5-hydroxypentanoate, but yields are lower for linear substrates. Hybrid approaches (e.g., chemoenzymatic) may optimize efficiency .

Q. What are the key challenges in analyzing conflicting data from synthetic pathways?

- Byproduct Identification : MS/MS or IR spectroscopy helps distinguish between Boc-deprotected byproducts and oxidation artifacts .

- Contradictory Yields : Variability in NaBH₄ reduction efficiency (e.g., 74% vs. lower yields) may arise from moisture sensitivity or competing side reactions. Rigorous drying of solvents and reagents is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.